molecular formula C6H9BrO4 B13758060 4-Bromoacetoxymethyl-m-dioxolane CAS No. 5137-36-0

4-Bromoacetoxymethyl-m-dioxolane

Cat. No.: B13758060
CAS No.: 5137-36-0
M. Wt: 225.04 g/mol
InChI Key: XIPUPLUONQGLHW-UHFFFAOYSA-N
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Description

4-Bromoacetoxymethyl-m-dioxolane is a brominated dioxolane derivative primarily employed as an antimicrobial agent in industrial applications, particularly in paper and pulp manufacturing to inhibit microbial growth . The compound is regulated under U.S. federal guidelines, with usage capped at 0.10 pounds per ton of dry fiber, indicating its potency in slimicide formulations . Its classification by NIOSH under pesticide categories further underscores its biocidal properties .

Properties

CAS No.

5137-36-0

Molecular Formula

C6H9BrO4

Molecular Weight

225.04 g/mol

IUPAC Name

1,3-dioxolan-4-ylmethyl 2-bromoacetate

InChI

InChI=1S/C6H9BrO4/c7-1-6(8)10-3-5-2-9-4-11-5/h5H,1-4H2

InChI Key

XIPUPLUONQGLHW-UHFFFAOYSA-N

Canonical SMILES

C1C(OCO1)COC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoacetoxymethyl-m-dioxolane can be synthesized through the reaction of 1,3-dioxolan-4-ylmethanol with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of 4-Bromoacetoxymethyl-m-dioxolane involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoacetoxymethyl-m-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

Major Products:

Scientific Research Applications

4-Bromoacetoxymethyl-m-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoacetoxymethyl-m-dioxolane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key similarities and differences between 4-bromoacetoxymethyl-m-dioxolane and related brominated dioxolanes/dioxanes or acetoxy derivatives:

Compound Name Structure Application Usage Level Toxicity/Regulatory Notes Key Properties
4-Bromoacetoxymethyl-m-dioxolane Bromine-substituted dioxolane with acetoxymethyl group Paper/pulp slimicide ≤0.10 lb/ton dry fiber Classified as a pesticide (NIOSH Category) High biocidal efficacy; likely forms diastereomers (inferred from analogs)
Bis(1,4-bromoacetoxy)-2-butene Two bromoacetoxy groups on a butene backbone Industrial antimicrobial Not specified No explicit toxicity data Higher bromine content may enhance reactivity but increase environmental persistence
5,5-Bis(bromoacetoxymethyl) m-dioxane Dioxane core with dual bromoacetoxymethyl substituents Antimicrobial in manufacturing Not specified Regulated under §176.300 Larger molecular framework may reduce volatility compared to dioxolanes
1,2-Bis(monobromoacetoxy) ethane Ethane backbone with monobromoacetoxy groups Paper/pulp slimicide 0.10 lb/ton dry fiber Similar regulatory limits to target compound Simpler structure may lower synthesis complexity but reduce stability
2-[2-(4-Bromo-2-methoxyphenoxy)ethyl]-1,3-dioxolane Dioxolane linked to brominated phenoxyethyl chain Chemical intermediate (inferred) Not specified Purity ≥95%; hazardous handling requirements Higher molecular weight (303.15 g/mol) suggests lower solubility in aqueous media

Key Research Findings and Functional Insights

Structural Impact on Efficacy: The acetoxymethyl group in 4-bromoacetoxymethyl-m-dioxolane enhances electrophilic reactivity, facilitating interactions with microbial enzymes . Diastereomerism observed in analogs (e.g., cis/trans isomers in 4-(((4-Bromobenzyl)oxy)methyl)-2-phenyl-1,3-dioxolane) suggests that stereochemistry may influence the target compound’s stability and activity, though this remains unconfirmed .

Safety data for 2-(4-bromobutyl)-1,3-dioxolane (a structural analog) highlights hazards such as skin irritation, implying similar risks for the target compound if mishandled .

Regulatory and Industrial Relevance: The compound’s permitted usage level (0.10 lb/ton) matches that of 1,2-bis(monobromoacetoxy) ethane, suggesting comparable antimicrobial performance in paper manufacturing . Unlike 2-[2-(4-bromo-2-methoxyphenoxy)ethyl]-1,3-dioxolane, which is marketed as a high-purity intermediate, the target compound is tailored for bulk industrial use, prioritizing cost-effectiveness over purity .

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